molecular formula C20H19N5O3S B2831269 N-(4-acetamidophenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251589-31-7

N-(4-acetamidophenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2831269
CAS No.: 1251589-31-7
M. Wt: 409.46
InChI Key: PWOYEFGKXVFYSI-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a complex organic compound that features a unique combination of functional groups, including an acetamide, a thioether, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Scientific Research Applications

Chemistry

In chemistry, N-(4-acetamidophenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Medicine

In medicine, derivatives of this compound are being investigated for their potential use in drug development. Their ability to interact with specific biological targets makes them candidates for the treatment of various diseases.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Thioether Formation: The thioether linkage is formed by reacting a thiol with a halogenated pyridine derivative.

    Acetamide Group Introduction: The acetamide group is introduced by acetylation of an aniline derivative.

Each step requires specific reagents and conditions, such as the use of dehydrating agents for cyclization, base catalysts for thioether formation, and acylating agents for acetylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups (if present in derivatives), leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the biological context. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
  • N-(4-acetamidophenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Uniqueness

N-(4-acetamidophenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is unique due to the presence of the cyclopropyl group in the oxadiazole ring, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a compound of particular interest in research and development.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-12(26)22-15-5-7-16(8-6-15)23-17(27)11-29-18-9-4-14(10-21-18)20-24-19(25-28-20)13-2-3-13/h4-10,13H,2-3,11H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOYEFGKXVFYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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